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Compound of Interest

4-Methoxy-3'-
Compound Name:
methylbenzophenone

Cat. No.: B1314057

For researchers, scientists, and professionals in drug development, the precise identification
and differentiation of isomeric compounds are critical. This guide provides an objective
spectroscopic comparison of 4-Methoxy-3'-methylbenzophenone and its closely related
isomers. By leveraging experimental data from Nuclear Magnetic Resonance (NMR), Infrared
(IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, we present a
comprehensive analysis to aid in the unambiguous identification of these compounds.

Introduction to Isomeric Differentiation

4-Methoxy-3'-methylbenzophenone and its isomers share the same molecular formula,
C15H1402, and a molecular weight of 226.27 g/mol , making their differentiation by mass
spectrometry alone challenging. However, the unique substitution pattern of the methoxy (-
OCHs) and methyl (-CHs) groups on the two phenyl rings of the benzophenone core creates
distinct electronic and steric environments. These subtle structural differences manifest as
unique fingerprints in various spectroscopic analyses, allowing for their individual
characterization. This guide focuses on comparing the parent compound with key positional
isomers.

Spectroscopic Data Comparison
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The following tables summarize the available quantitative spectroscopic data for 4-Methoxy-3'-
methylbenzophenone and its related isomers. The differences in chemical shifts (d),
vibrational frequencies (v), mass-to-charge ratios (m/z), and absorption maxima (A_max) are
key to distinguishing these compounds.

'H and *C NMR Spectroscopy Data

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms in a
molecule. The chemical shifts of protons (*H) and carbon atoms (33C) are highly sensitive to
their local electronic environment, which is directly influenced by the position of the methoxy
and methyl substituents.

Table 1: *H NMR Spectroscopic Data (Chemical Shifts & [ppm])

Compound Aromatic Protons -OCHs Protons -CHs Protons

7.85-7.82 (m, 2H),
A 7.77-7.74 (m, 2H),
7.58-7.54 (m, 1H),
Methoxybenzophenon 3.88 (s, 3H)[1] N/A
7.47 (t, J=7.6 Hz, 2H),
6.96 (dd, J=8.8, 2.0

Hz, 2H)[1]

e

7.78 (d, J=7.2 Hz,
2H), 7.72 (d, J=6.8
4- Hz, 2H), 7.56 (t, J=7.2

N/A 2.44 (s, 3H)[1]

Methylbenzophenone Hz, 1H), 7.47 (t, J=7.2

Hz, 2H), 7.28 (d,

J=7.2 Hz, 2H)[1]
2-Hydroxy-4-methoxy-
" Data not fully Data not fully Data not fully

available. available. available.
methylbenzophenone

Note: Complete *H NMR data for 4-Methoxy-3'-methylbenzophenone and other specific
iIsomers were not available in the search results. The related compounds are provided for
reference.
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Table 2: 13C NMR Spectroscopic Data (Chemical Shifts d [ppm])

Aromatic
Compound C=0 Carbon -OCHs Carbon -CHs Carbon
Carbons
4-Methoxy-3'-
methylbenzophe Not specified Not specified Not specified Not specified
none
A 163.2, 138.3,
132.6, 131.9,
Methoxybenzoph  195.6[1] 55.5[1] N/A
130.1, 129.8,
enone
128.2, 113.6[1]
4 143.3, 138.0,
134.9, 132.2,
Methylbenzophe 196.5[1] N/A 21.7[1]
130.3, 130.0,
none
129.0, 128.2[1]
2-Methoxy-4'-
methylbenzophe Not specified Not specified Not specified Not specified
none

Note: Specific 13C NMR peak assignments for 4-Methoxy-3'-methylbenzophenone and 2-
Methoxy-4'-methylbenzophenone are available through spectral databases but were not
detailed in the search results.[2][3]

Infrared (IR) Spectroscopy Data

IR spectroscopy probes the vibrational modes of molecules. The position of the strong carbonyl
(C=0) stretch is particularly sensitive to the electronic effects of the substituents on the phenyl
rings.

Table 3: Key FT-IR Vibrational Frequencies (v [cm™1])
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Compound v(C=0) v(C-0-C) Other Key Bands
4-Methoxy-3'- Aromatic C-H, C=C
~1650-1670 ~1250, ~1030
methylbenzophenone stretches
4-
Aromatic C-H, C=C
Methoxybenzophenon  ~1655 ~1260, ~1025
stretches
e
2-Methoxy-4'- N N Vapor Phase IR data
Not specified Not specified ]
methylbenzophenone available[2]

Note: Specific peak values are dependent on the sample preparation method (e.g., KBr pellet,
thin film, solution). Data for isomers is limited in the search results.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass and fragmentation pattern of a
molecule. While isomers have the same molecular ion, their fragmentation patterns can differ
due to the stability of the resulting fragments, which is influenced by substituent position.

Table 4: Mass Spectrometry Data (Key Fragments m/z)

Compound Molecular lon [M]*+ Base Peak Key Fragment lons
4-Methoxy-3'- B -

226 Not specified Not specified
methylbenzophenone
4-
Methoxybenzophenon 212 Not specified Not specified
e
2-Methoxy-4'-

226 225 195[2]
methylbenzophenone

Note: Detailed fragmentation analysis is often required to differentiate isomers. GC-MS is the
typical method employed.[2][3]
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UV-Visible (UV-Vis) Spectroscopy Data

UV-Vis spectroscopy measures the electronic transitions within a molecule. The position
(A_max) and intensity of absorption bands are affected by the conjugation and electronic nature

of the substituents.

Table 5: UV-Vis Spectroscopic Data (A_max [nm])

Compound Tt - Tt* Transition n - Tt* Transition Solvent
4-
Methoxybenzophenon  ~252 ~334 Ethanol[4]

e

2-Hydroxy-4-methoxy-
4'- Data Available Data Available Not specified

methylbenzophenone

Note: UV-Vis data is highly dependent on the solvent used.[4] A study on the UV spectral
properties of various benzophenones, including 4-methoxybenzophenone, has been published.

[4]

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic identification of 4-
Methoxy-3'-methylbenzophenone and its isomers.
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Sample Preparation
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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